2-(Ethylsulfonyl)benzonitrile
Description
2-(Ethylsulfonyl)benzonitrile is a benzonitrile derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent at the 2-position of the aromatic ring. For instance, 2-[(ethylsulfonyl)methyl]benzonitrile (CAS 1267101-21-2) shares a similar ethylsulfonyl moiety but differs in its attachment via a methyl bridge . Compounds with ethylsulfonyl groups, such as those in and , are often explored for pharmaceutical applications, particularly as kinase inhibitors in cancer therapy .
Properties
CAS No. |
918812-08-5 |
|---|---|
Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
2-ethylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H9NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3 |
InChI Key |
YRGWLORKNGBAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through the reaction of benzonitrile with ethylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for 2-(Ethylsulfonyl)benzonitrile often involve large-scale sulfonation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The ethylsulfonyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Structural Analogs
Sulfonyl vs. Sulfanyl Derivatives
- 2-(Ethylsulfonyl)benzonitrile vs. 2-(ethylsulfanyl)-6-nitro-4-(trifluoromethyl)benzonitrile (CAS MFCD29042738): The sulfonyl (-SO₂-) group in the former enhances polarity and hydrogen-bonding capacity compared to the sulfanyl (-S-) group in the latter. The trifluoromethyl (-CF₃) and nitro (-NO₂) substituents in the analog increase molecular weight (276 Da vs. ~209–257 Da for other benzonitriles) and lipophilicity (LogP = 3.53) .
Substituent Variations
- 2-(Benzenesulfonylmethyl)benzonitrile (CAS 82651-72-7):
Physicochemical Properties
Key Observations :
- Ethylsulfonyl groups balance moderate polarity and steric bulk, making them favorable for drug design .
Biological Activity
2-(Ethylsulfonyl)benzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group attached to a benzonitrile moiety. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of 2-(Ethylsulfonyl)benzonitrile, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Ethylsulfonyl)benzonitrile is C9H11NO2S. The structure consists of a benzene ring substituted with a nitrile group and an ethylsulfonyl group, which influences its chemical reactivity and biological interactions.
The mechanism of action for 2-(Ethylsulfonyl)benzonitrile involves its interaction with various biological targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The ethylsulfonyl group enhances the compound's solubility and reactivity, potentially influencing its pharmacological properties.
Key Mechanisms:
- Electrophilic Reactions: The nitrile group can engage in nucleophilic attacks, affecting biomolecules.
- Solubility Enhancement: The ethylsulfonyl group improves solubility in biological systems, facilitating interaction with targets.
Biological Activities
Research has indicated several biological activities associated with 2-(Ethylsulfonyl)benzonitrile:
- Antimicrobial Activity: Preliminary studies suggest that compounds similar to 2-(Ethylsulfonyl)benzonitrile exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, related nitrile compounds have demonstrated broad-spectrum antibacterial activity against Gram-negative bacteria .
- Antifungal Properties: Some derivatives have shown effectiveness against fungal strains, indicating potential use in treating fungal infections .
- Potential as a Drug Candidate: Given its structural characteristics, 2-(Ethylsulfonyl)benzonitrile may serve as a pharmacophore in drug development. Its ability to target specific receptors or enzymes could lead to therapeutic applications in conditions requiring modulation of biological pathways.
Case Studies
Several case studies have explored the biological activity of compounds related to 2-(Ethylsulfonyl)benzonitrile:
- Case Study on Antibacterial Efficacy: A study investigated a related compound that demonstrated significant antibacterial effects against enteric pathogens. The compound induced stress on bacterial cell envelopes, leading to cell death through disruption of the proton motive force (PMF) . This mechanism highlights the potential for similar compounds like 2-(Ethylsulfonyl)benzonitrile to exhibit comparable antibacterial properties.
- Antifungal Activity Research: Research involving benzotriazole derivatives has shown enhanced antifungal activities compared to their free ligands, suggesting that modifications like those found in 2-(Ethylsulfonyl)benzonitrile could lead to improved efficacy against resistant strains .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
